6-chloro-N-isopentylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-7(2)3-4-11-9-5-8(10)12-6-13-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKPMNFCBCGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidin-4-amine derivatives, to which this compound belongs, are known to interact with a variety of biological targets.
Mode of Action
It’s worth noting that pyrimidin-4-amine derivatives are recognized for their ability to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission.
Biological Activity
6-Chloro-N-isopentylpyrimidin-4-amine is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyrimidine ring substituted with a chlorine atom and an isopentyl group. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrimidine derivatives, including this compound. The structure-activity relationship indicates that modifications at specific positions on the pyrimidine ring can enhance potency against malaria parasites. For instance, the introduction of halogen substituents has been shown to improve efficacy against chloroquine-resistant strains of Plasmodium falciparum .
Table 1: Structure-Activity Relationship of Pyrimidine Derivatives
| Compound | Substituent | EC50 (nM) | Activity |
|---|---|---|---|
| 1 | H | 80.7 | Low |
| 2 | Cl | 37.0 | High |
| 3 | F | 82.6 | Moderate |
The above table summarizes the effect of different substituents on the antimalarial activity of pyrimidine derivatives. Notably, compounds with chlorine substituents exhibited superior activity compared to their fluorinated counterparts.
Cytotoxicity Studies
In vitro cytotoxicity assessments are essential for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various cell lines, revealing that while it exhibits potent antimalarial properties, it also presents a degree of cytotoxicity that requires further investigation to establish therapeutic windows .
Case Studies and Research Findings
Case Study: Antiplasmodial Efficacy
A study focusing on the antiplasmodial efficacy of various pyrimidine derivatives demonstrated that this compound showed promising results against resistant strains. The compound was tested alongside other derivatives, revealing a significant reduction in parasitemia in treated groups compared to control .
Research Findings: Mechanistic Insights
Mechanistic studies suggest that the compound may act by inhibiting key enzymes involved in the metabolic pathways of malaria parasites. This inhibition leads to a disruption in nucleotide synthesis, ultimately affecting parasite survival . Further mechanistic studies are necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Properties
Key Observations:
- Lipophilicity: The isopentyl group in this compound likely increases logP compared to smaller substituents (e.g., NH₂ or methyl groups) .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl at position 6) activate the pyrimidine ring for nucleophilic substitution at position 4, while bulky groups (e.g., isopentyl) may slow reaction kinetics .
- Solubility: Polar substituents like pyridyl () or fluorobenzyl () improve aqueous solubility compared to alkyl chains .
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis of 6-chloro-N-isopentylpyrimidin-4-amine generally begins with 6-chloro-2,4-diaminopyrimidine or related chloropyrimidine derivatives. These precursors can be obtained from ethyl cyanoacetate and guanidine through condensation and chlorination steps:
- Synthesis of 6-chloro-2,4-diaminopyrimidine : Ethyl cyanoacetate condenses with guanidine in a basic medium to yield 2,6-diamino-4-hydroxypyrimidine, which is then treated with phosphorus oxychloride (POCl₃) to introduce chlorine at the 6-position, forming 6-chloro-2,4-diaminopyrimidine.
This chlorinated intermediate serves as a key substrate for subsequent amination reactions to introduce the isopentylamine group at the 4-position.
N-Alkylation via Amination of 6-chloropyrimidine Derivatives
The core step in preparing this compound involves nucleophilic substitution of the 4-chloro or 4-amino group with isopentylamine:
Direct Amination : Treatment of 6-chloro-2,4-diaminopyrimidine with isopentylamine under reflux conditions in an alcoholic solvent (e.g., methanol or ethanol) facilitates substitution at the 4-position, yielding the desired N-isopentyl derivative.
Reaction Conditions : The reaction is typically carried out at temperatures ranging from room temperature to the boiling point of the solvent (30–40°C preferred). Excess isopentylamine may be used to drive the reaction to completion, followed by recovery of excess amine and isolation of the product by standard purification techniques.
Catalytic and Electrochemical Methods
Recent advances have introduced catalytic and electrochemical strategies to improve yields and selectivity:
Nickel-Catalyzed Electrochemical Cross-Coupling : A novel method involves the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with amines or aryl halides using a nickel catalyst and a sacrificial iron anode. This method operates under mild conditions (room temperature, DMF solvent) and employs nickel bromide bipyridine complexes as catalysts.
Procedure Summary : The reaction is conducted in an undivided electrochemical cell with an iron anode and nickel foam cathode. Pre-electrolysis with 1,2-dibromoethane activates the system, followed by addition of the chloropyrimidine and nucleophile. Constant current electrolysis proceeds until starting material is consumed (3.5–6 hours).
Advantages : This method allows for efficient formation of substituted pyrimidines with good functional group tolerance and moderate to high yields. It also enables coupling with various nucleophiles, potentially including isopentylamine derivatives.
Ruthenium-Catalyzed Reductive Amination : Although more commonly applied to α-alkoxy ketones, ruthenium catalysts have been employed for reductive amination processes that could be adapted for pyrimidine amination, offering asymmetric synthesis routes under hydrogen pressure and mild temperatures.
Reaction Conditions and Optimization
The preparation of this compound requires careful control of reaction parameters to maximize yield and purity:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, Ethanol, or DMF | Alcoholic solvents preferred for amination |
| Temperature | 30–40°C (for amination), room temp (electrochemical) | Reflux or mild heating improves substitution |
| Catalyst | NiBr₂-bipyridine (electrochemical method) | Enhances coupling efficiency |
| Reaction Time | 2–6 hours | Dependent on method and scale |
| Atmosphere | Argon or Nitrogen | Inert atmosphere prevents oxidation |
| Electrolysis Current | 0.2 A (electrochemical method) | Constant current applied |
Purification and Characterization
Following synthesis, the product is typically isolated by filtration or extraction and purified by recrystallization or chromatography:
Filtration and Washing : Precipitates formed during the reaction are filtered and washed with alcohols (e.g., 2-propanol) to remove impurities.
Chromatography : Flash chromatography on silica gel with solvent gradients (pentane/ether or pentane/acetone) is used for further purification, especially for polar derivatives.
Drying : Vacuum drying at moderate temperatures (60°C) ensures removal of residual solvents and moisture.
Summary of Key Preparation Routes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
